2-(4-Sec-butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid
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Overview
Description
2-(4-Sec-butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C21H20ClNO2 and its molecular weight is 353.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Pathways and Crystal Structure : The compound 2-(4-Sec-butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid, owing to its structural similarity to quinoline derivatives, has potential applications in synthetic chemistry. For instance, synthetic studies on 4H-Chromene-2-carboxylic acid esters, related to quinoline derivatives, highlight their significance in antitumor antibiotic tetrahydroisoquinoline natural products. The synthetic process involving condensation and cyclodehydration has been thoroughly documented, including the crystal structure analysis of the synthesized compounds (Li et al., 2013).
Supramolecular Architectures : Studies on the noncovalent interactions between quinoline derivatives and carboxylic acids have led to a deeper understanding of the formation of supramolecular architectures. These structures, spanning from 1D to 3D frameworks, are crucial in understanding the binding nature of quinoline with carboxylic acids and are used in designing molecules with specific intermolecular interactions and structural properties (Gao et al., 2014).
Quinoline Derivatives in Material Science : The unique properties of quinoline derivatives are also being explored in material science. For instance, phosphine copper(I) complexes bearing 8-hydroxyquinoline carboxylic acid analogue ligands have shown promising results due to their extraordinary photophysical properties, making them potential candidates for applications in optoelectronic devices (Małecki et al., 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(4-butan-2-ylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2/c1-4-12(2)14-5-7-15(8-6-14)19-11-17(21(24)25)16-9-10-18(22)13(3)20(16)23-19/h5-12H,4H2,1-3H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPSTZJOPWNOMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501147606 |
Source
|
Record name | 7-Chloro-8-methyl-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501147606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
590350-41-7 |
Source
|
Record name | 7-Chloro-8-methyl-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=590350-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-8-methyl-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501147606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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